2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid is a complex organic compound notable for its unique bicyclic structure and functional groups. This compound is classified under azabicyclic compounds, specifically featuring a bicyclo[2.2.2]octane framework with a fluorenylmethoxycarbonyl protecting group and a carboxylic acid functionality. Its molecular formula is , and it has a molar mass of 375.42 g/mol .
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid typically involves several synthetic steps:
In industrial settings, production may utilize automated reactors and continuous flow systems to optimize yield and purity, ensuring efficient scaling from laboratory to production levels.
The molecular structure of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid features:
The structural representation can be illustrated by its SMILES notation: O=C(O)[C@H]1N(C(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)C5CCC1CC5 .
This compound can undergo various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions employed, leading to diverse derivatives useful in various applications.
The mechanism of action for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid involves interactions with specific biological targets:
Relevant data includes melting point, boiling point, and specific heat capacity which are critical for practical applications but are not explicitly detailed in available literature .
The applications of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid span various fields:
This compound's unique structure and functional versatility make it valuable across multiple scientific disciplines, highlighting its importance in ongoing research and development efforts.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4